1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
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Overview
Description
1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that features a combination of imidazole, piperidine, and thiophene moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the imidazole derivative: Starting with 2-ethylimidazole, it can be alkylated using a suitable alkyl halide.
Piperidine attachment: The alkylated imidazole can then be reacted with piperidine under basic conditions to form the piperidinylmethylimidazole intermediate.
Thiophene incorporation: The final step involves the reaction of the intermediate with a thiophene derivative, possibly through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The imidazole and piperidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole or piperidine derivatives.
Scientific Research Applications
1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like 1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone often involves interaction with specific molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the piperidine and thiophene rings can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(2-ethyl-1H-imidazol-1-yl)piperidin-1-yl)-2-phenylethanone
- 1-(4-(2-methyl-1H-imidazol-1-yl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
Uniqueness
1-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-2-16-18-7-10-20(16)13-14-5-8-19(9-6-14)17(21)12-15-4-3-11-22-15/h3-4,7,10-11,14H,2,5-6,8-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLUQAAFMVCMFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCN(CC2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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